Zelkovamycin
Overview
Description
Zelkovamycin is a new antibiotic that was isolated from the fermentation broth of Streptomyces sp. K96-0670 . It is a cyclic peptide antibiotic that shows antibacterial activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus .
Synthesis Analysis
The exact molecular structure of Zelkovamycin was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays . The first total synthesis of Zelkovamycin was reported in 2020 .
Molecular Structure Analysis
The structure of Zelkovamycin was elucidated as a cyclic peptide comprising glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl, alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues . The configurations of amino acid residues were determined by Marfey’s analysis combined with NMR calculations .
Chemical Reactions Analysis
Zelkovamycin is an argyrin natural product. Its exact molecular structure was assigned and revised through a combination of structural elucidation methodologies, total synthesis, and bioassays .
Scientific Research Applications
Antibacterial and Antiviral Properties
Zelkovamycins F and G : Isolated from the endophytic Kitasatospora sp., these cyclic octapeptides showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. Notably, zelkovamycin itself exhibited significant antiviral activity against the hepatitis C virus (Hao et al., 2022).
Zelkovamycins B-E : These unusual cyclopeptides, also derived from an endophytic Kitasatospora sp., were found to be effective against the H1N1 influenza A virus, highlighting their potential as antiviral agents (Hao et al., 2020).
Bioactivity Annotation and Chemical Proteomics
Mass-Spectrometry-Based Bioactivity Annotation : Zelkovamycin, a member of the argyrin family, has been studied for its bioactivity using mass spectrometry and chemical proteomics approaches. This includes its antibacterial effects and potential anti-cancer effects in humans (Heilmann, 2020).
Total Synthesis and Biological Evaluation : The first total synthesis and focused biological evaluation of Zelkovamycin have been described, revealing its inhibitory effect on the proteasome and an 'acidifying' effect likely due to mitochondrial function impairment (Krahn, 2017).
Unique Biochemical Properties and Potential Applications
- OXPHOS Inhibitory Properties : Zelkovamycin is identified as an OXPHOS inhibitory member of the argyrin natural product family, suggesting its use as a chemical inhibitor of the OXPHOS system and guiding further biosynthesis studies (Krahn et al., 2020).
Antibiotic-Producing Bacteria and Soil Diversity
- Actinomadura graeca sp. nov. : A novel Actinomadura species discovered in Greece produces Zelkovamycin, contributing to our understanding of antibiotic biosynthesis and the role of such bacteria in soil ecology (Tarantini et al., 2021).
Future Directions
properties
IUPAC Name |
(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRECQGDKKGCJ-AQHIEDMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N9O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zelkovamycin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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